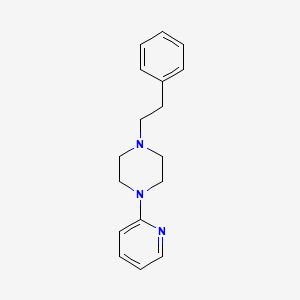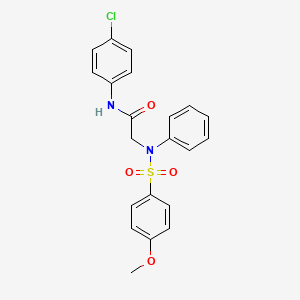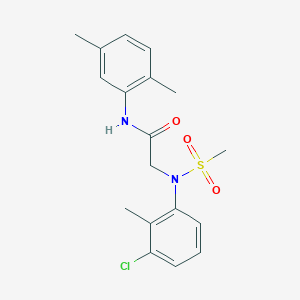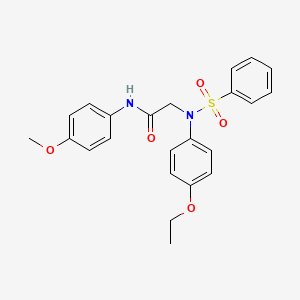
UMB 24
Overview
Description
UMB 24, also known as Umbelliferone, is a naturally occurring compound classified as a coumarin derivative. It is widely found in the plant kingdom, particularly in the Umbelliferae family. Umbelliferone has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Umbelliferone can be synthesized through various methods. One common approach is the Pechmann condensation reaction, which involves the reaction of resorcinol with formyl acetic acid under acidic conditions . Another method involves the use of alkyne substrates and transition metal catalysts to form coumarin derivatives .
Industrial Production Methods
In industrial settings, the synthesis of Umbelliferone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation reduction and hydrolysis to obtain the desired intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
Umbelliferone undergoes various chemical reactions, including:
Oxidation: Umbelliferone can be oxidized to form different derivatives with enhanced pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in Umbelliferone, leading to the formation of new compounds.
Substitution: Substitution reactions involve replacing one functional group with another, resulting in the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
Scientific Research Applications
Umbelliferone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its role in cellular processes and as a fluorescent probe for detecting biologically important species.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes, cancer, and cardiovascular disorders.
Industry: Utilized in the development of anti-inflammatory and anticancer therapies, as well as in the production of sunscreens and other cosmetic products
Mechanism of Action
The mechanism of action of Umbelliferone involves multiple pathways:
Oxidative Stress Inhibition: Umbelliferone inhibits oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
Inflammation Suppression: It suppresses inflammation by down-regulating pro-inflammatory cytokines and signaling pathways.
Apoptosis Induction: Umbelliferone induces apoptosis in cancer cells by activating specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Umbelliferone include other coumarin derivatives such as:
- Scopoletin
- Esculetin
- Aesculetin
Uniqueness
Umbelliferone stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its unique ability to act as a fluorescent probe and its diverse pharmacological properties make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(2-phenylethyl)-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-16(7-3-1)9-11-19-12-14-20(15-13-19)17-8-4-5-10-18-17/h1-8,10H,9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCYBWKPUXERHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[[2-(2-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B3453182.png)
![ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453185.png)

![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide](/img/structure/B3453196.png)


![ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B3453231.png)
![methyl 2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}benzoate](/img/structure/B3453237.png)




![methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3453257.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3453265.png)
